molecular formula C14H13NO3 B13732327 Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- CAS No. 46874-41-3

Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-

Cat. No.: B13732327
CAS No.: 46874-41-3
M. Wt: 243.26 g/mol
InChI Key: RSZZTTIBNGXAEI-UHFFFAOYSA-N
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Description

Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-: is an organic compound with the molecular formula C14H13NO3 . It is a derivative of acetamide and naphthalene, characterized by the presence of an acetyloxy group attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- typically involves the acetylation of 5-hydroxy-1-naphthalenyl acetamide. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Acetamide, N-[5-(acetyloxy)pentyl]-N-hydroxy-
  • Acetamide, N-[1-(acetyloxy)-2-naphthalenyl]-
  • Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-

Comparison: While these compounds share similar structural features, Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- is unique due to its specific substitution pattern on the naphthalene ring. This uniqueness can result in different chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

46874-41-3

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

(5-acetamidonaphthalen-1-yl) acetate

InChI

InChI=1S/C14H13NO3/c1-9(16)15-13-7-3-6-12-11(13)5-4-8-14(12)18-10(2)17/h3-8H,1-2H3,(H,15,16)

InChI Key

RSZZTTIBNGXAEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC=C2OC(=O)C

Origin of Product

United States

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